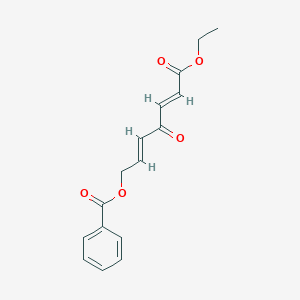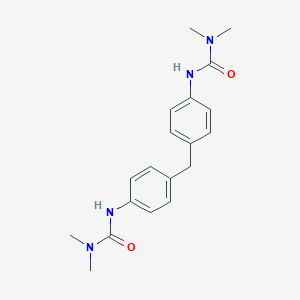
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester, also known as BCNU, is a chemical compound that has been widely used in scientific research for its unique properties. BCNU is a highly reactive alkylating agent that has been shown to have potent anti-cancer activity.
Mécanisme D'action
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is a highly reactive alkylating agent that works by binding to DNA and causing DNA damage. The alkyl groups on this compound react with the nitrogen atoms on the DNA bases, leading to the formation of cross-links between DNA strands. These cross-links prevent DNA from replicating and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. This compound has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is its potent anti-cancer activity. It has been shown to be effective against a wide range of cancers and is often used in combination with other chemotherapy agents. However, this compound also has a number of limitations. It is highly toxic and can cause serious side effects, including bone marrow suppression and pulmonary toxicity. Additionally, this compound has a short half-life, which limits its effectiveness in some applications.
Orientations Futures
There are a number of future directions for (2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of this compound. Another area of interest is the development of combination therapies that can enhance the anti-cancer activity of this compound. Additionally, this compound has potential applications in gene therapy and as a treatment for autoimmune diseases, which warrant further investigation.
Méthodes De Synthèse
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester is synthesized by reacting 1,4-bis(2-chloroethyl)-1,4-cyclohexadiene with sodium azide followed by hydrolysis with sodium hydroxide. The resulting product is then reacted with dipropylamine to form this compound.
Applications De Recherche Scientifique
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dipropyl ester has been extensively studied for its anti-cancer properties. It has been shown to be effective against a wide range of cancers, including brain tumors, lymphomas, and leukemia. This compound works by alkylating DNA, which leads to DNA damage and ultimately cell death. This compound has also been studied for its potential use in gene therapy and as a treatment for autoimmune diseases.
Propriétés
Numéro CAS |
125659-90-7 |
|---|---|
Formule moléculaire |
C18H24N4O6 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
propyl N-[2,5-bis(aziridin-1-yl)-3,6-dioxo-4-(propoxycarbonylamino)cyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C18H24N4O6/c1-3-9-27-17(25)19-11-13(21-5-6-21)16(24)12(20-18(26)28-10-4-2)14(15(11)23)22-7-8-22/h3-10H2,1-2H3,(H,19,25)(H,20,26) |
Clé InChI |
NZGZATAQMWPGSL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
SMILES canonique |
CCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCC)N3CC3 |
Autres numéros CAS |
125659-90-7 |
Synonymes |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dipropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




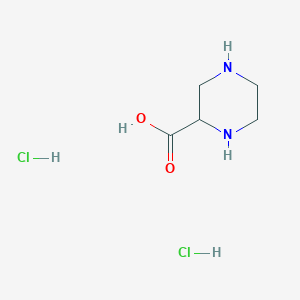
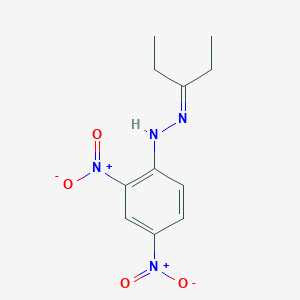
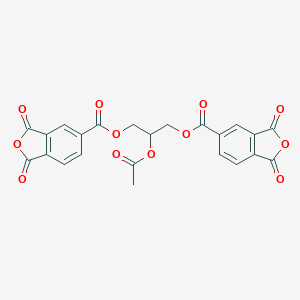
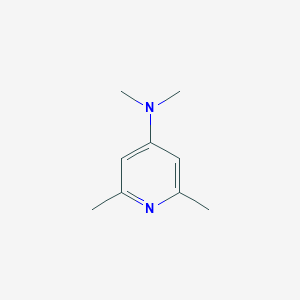

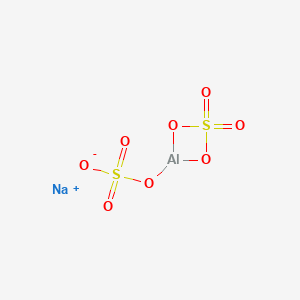
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)


